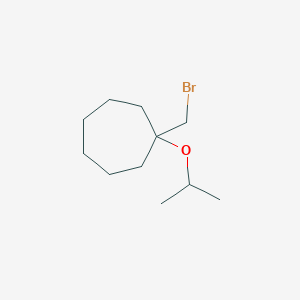

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

Description

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-(bromomethyl)-1-propan-2-yloxycycloheptane |

InChI |

InChI=1S/C11H21BrO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |

InChI Key |

BMXDFYHWQKKPHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CCCCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Ether Formation (Propan-2-yloxy Substitution)

The isopropoxy group is introduced via nucleophilic substitution or Williamson ether synthesis using an appropriate cycloheptanol derivative and isopropyl halide or isopropanol under acidic or basic catalysis.

- Typical Reaction Conditions :

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Room temperature to 80 °C.

- Time: 1 to 12 hours depending on reactivity.

This step ensures the formation of the 1-(propan-2-yloxy)cycloheptane intermediate with high selectivity and yield.

Bromomethylation at the 1-Position

The bromomethyl group is introduced by bromination of a methyl substituent or by direct substitution on a hydroxymethyl precursor.

-

- Triphenylphosphine and bromine in DMF (as demonstrated in related bromomethylcyclopropane synthesis) provide a mild and efficient bromination environment.

- Alternatively, N-bromosuccinimide (NBS) with a radical initiator under controlled conditions.

-

- Hydroxymethylcycloheptane derivative is treated with triphenylphosphine and bromine in DMF at low temperature (-10 °C to room temperature) over several hours.

- The reaction mixture is worked up by distillation or extraction to isolate the bromomethylated product.

Purification

- The crude product is purified by silica gel column chromatography using eluents such as petroleum ether, dichloromethane, or ethyl acetate mixtures.

- Final product purity typically exceeds 95%, confirmed by NMR and mass spectrometry.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ether formation | Cycloheptanol + isopropyl bromide, K2CO3, DMF, 80°C | 70-85 | High selectivity for isopropoxy substitution |

| Bromomethylation | Triphenylphosphine + Br2, DMF, -10 to 25°C | 75-80 | Mild conditions prevent ring degradation |

| Purification | Silica gel chromatography (PE/DCM/EtOAc) | >95 | Product purity confirmed by NMR and MS |

- The use of triphenylphosphine and bromine in DMF is adapted from analogous bromomethylation procedures (e.g., bromomethylcyclopropane synthesis) showing 77.5% yield with >97% purity.

- Ether formation conditions are supported by standard Williamson ether synthesis protocols common in cycloalkane derivatives.

- Purification techniques align with standard organic synthesis practices for halogenated ethers.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Proton NMR in CDCl3 reveals characteristic signals for the bromomethyl group (singlet around 3.5-4.0 ppm) and isopropoxy methyl and methine protons, confirming substitution pattern.

- Mass Spectrometry : Molecular ion peaks consistent with molecular weight 249.19 g/mol confirm the molecular formula C11H21BrO.

- Chromatography : Silica gel column chromatography effectively separates the product from side-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under conditions such as reflux in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include alcohols, nitriles, or amines.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include the corresponding methylated cycloheptane.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science: It may be utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the bromomethyl group undergoes transformation to yield different functional groups.

Comparison with Similar Compounds

Cyclohexane-Based Bromoethers

- (Bromomethyl)cyclohexane (C7H13Br, 177.08 g/mol): A simpler analog lacking the ether substituent, used in alkylation reactions. Its lower molecular weight and single functional group result in higher volatility and reduced steric hindrance compared to the cycloheptane derivative .

- 1-Bromo-6-prop-2-ynyloxy cyclohexene : A cyclohexene derivative with a propargyloxy group. The unsaturated ring and propargyl substituent enhance reactivity in cycloaddition or cross-coupling reactions, contrasting with the saturated cycloheptane backbone of the target compound .

Aromatic Bromides

- 1-(Bromomethyl)-2,4-difluorobenzene (CAS 32247-96-4): An aromatic bromide with electron-withdrawing fluorine groups. The aromatic ring facilitates electrophilic substitution, whereas the cycloheptane derivative undergoes aliphatic nucleophilic substitution (e.g., SN2) due to its sp³-hybridized carbon .

Comparison of Physicochemical Properties

*Estimated boiling point based on molecular weight and branching compared to 1-Bromoheptane.

Reactivity Trends

- Steric Effects : The cycloheptane derivative’s bulky substituents may hinder nucleophilic attacks (e.g., SN2) compared to (Bromomethyl)cyclohexane, which lacks adjacent steric bulk .

- Ring Strain : Cycloheptane’s lower ring strain compared to cyclohexene derivatives (e.g., 1-Bromo-6-prop-2-ynyloxy cyclohexene) enhances thermal stability but reduces propensity for ring-opening reactions .

Biological Activity

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring, which features a bromomethyl group and a propan-2-yloxy group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activity and reactivity. Understanding its biological activity is crucial for its application in pharmaceuticals and material science.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS No. | 1478723-33-9 |

| Molecular Formula | C12H23BrO |

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(propan-2-yloxymethyl)cycloheptane |

| InChI Key | GFUSBGCEPOVPGK-UHFFFAOYSA-N |

The biological activity of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane largely depends on its interaction with various molecular targets. It is hypothesized that the bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it a versatile intermediate in organic synthesis.

In medicinal chemistry, the compound's biological effects could involve interactions with enzymes or receptors, potentially influencing metabolic pathways or signal transduction processes. The specific mechanisms are still under investigation, but preliminary studies suggest that modifications to this compound can enhance its biological efficacy.

Antimicrobial Activity

Studies have indicated that derivatives of bromomethyl compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane may possess similar antimicrobial activities.

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of toxicity against cancer cell lines. Preliminary results suggest that modifications to the propan-2-yloxy group may enhance cytotoxic effects, warranting further investigation into this compound's potential as an anticancer agent.

Organic Synthesis

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl.

- Reduction : The bromomethyl group can be reduced to a methyl group using reducing agents.

These reactions not only highlight the compound's reactivity but also its potential utility in synthesizing pharmaceuticals and advanced materials.

Material Science

In material science, the unique properties of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane make it suitable for developing novel polymers. Its ability to incorporate into polymer chains can lead to materials with enhanced mechanical and thermal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.